molecular formula C9H16N2O4S B14706629 N-Acetyl-L-methionylglycine CAS No. 23506-43-6

N-Acetyl-L-methionylglycine

Cat. No.: B14706629
CAS No.: 23506-43-6
M. Wt: 248.30 g/mol
InChI Key: RMXADUNTSCXXNZ-ZETCQYMHSA-N
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Description

N-Acetyl-L-methionylglycine is a dipeptide consisting of the amino acids methionine and glycine. This compound is often studied for its potential role in biochemical processes and protein synthesis. It has implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-L-methionylglycine can be synthesized through the acetylation of L-methionine followed by peptide bond formation with glycine. The acetylation process typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction is conducted by heating the mixture to temperatures between 50°C to 70°C, followed by crystallization of the product upon cooling .

Industrial Production Methods

Industrial production methods for N-acetyl derivatives of amino acids, including this compound, often involve the use of acetic anhydride in an aqueous environment. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-methionylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One notable reaction is the hydrolysis of the peptide bond, which can be catalyzed by palladium (II) complexes .

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces methionine and glycine.

    Oxidation: Produces methionine sulfoxide and glycine.

Mechanism of Action

The mechanism of action of N-Acetyl-L-methionylglycine involves its role in protein synthesis and biochemical processes. The compound acts as a substrate for enzymes involved in peptide bond formation. It can also interact with molecular targets such as rhodopsin and N-acylamino acid racemase, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

23506-43-6

Molecular Formula

C9H16N2O4S

Molecular Weight

248.30 g/mol

IUPAC Name

2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]acetic acid

InChI

InChI=1S/C9H16N2O4S/c1-6(12)11-7(3-4-16-2)9(15)10-5-8(13)14/h7H,3-5H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t7-/m0/s1

InChI Key

RMXADUNTSCXXNZ-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NCC(=O)O

Origin of Product

United States

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